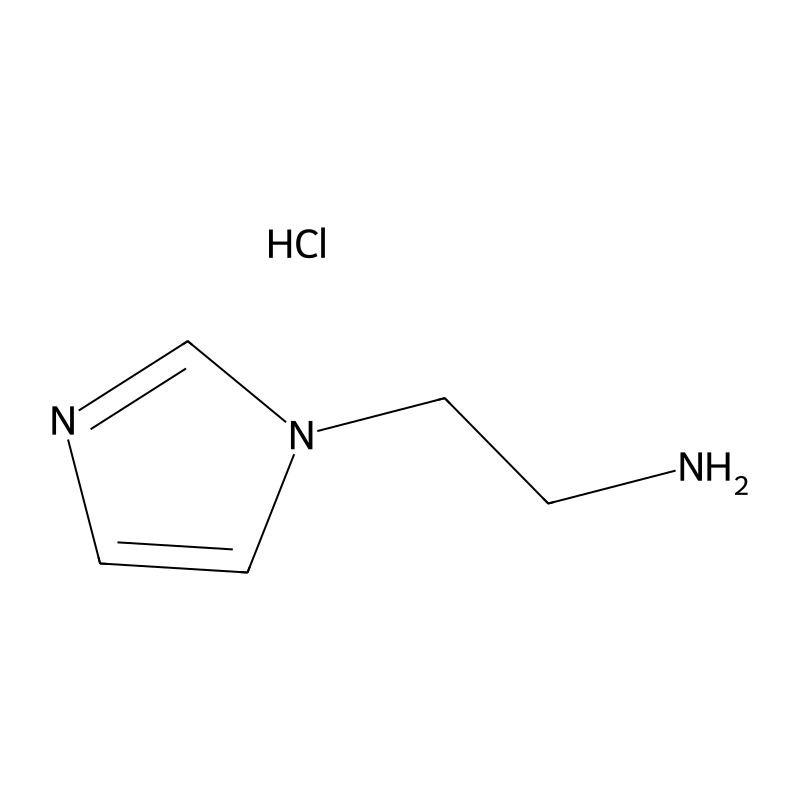

2-(1H-imidazol-1-yl)ethanamine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Histamine Analogue

The molecule contains an imidazole ring, a structural feature also found in histamine, a key signaling molecule involved in allergic reactions and inflammation. Research could investigate whether 2-(1H-imidazol-1-yl)ethanamine dihydrochloride interacts with histamine receptors or possesses similar biological activities [].

Organic Synthesis Intermediate

The presence of the amine group (NH2) suggests potential use as a building block in organic synthesis. Researchers might explore its application in the synthesis of more complex molecules with desired properties [].

Metal Complexation

Imidazole rings can form stable complexes with various metal ions. Studies could examine if 2-(1H-imidazol-1-yl)ethanamine dihydrochloride can complex with specific metals, potentially leading to novel materials or catalysts [].

2-(1H-imidazol-1-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C5H11Cl2N3. It features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound exists as a dihydrochloride salt, enhancing its solubility in water. The presence of the imidazole moiety is significant, as it is commonly found in various biological systems and pharmaceuticals, contributing to the compound's potential biological activities .

- Oxidation: This compound can be oxidized to form various imidazole derivatives, which may exhibit different properties and activities.

- Reduction: Reduction reactions can yield different amine derivatives, expanding the range of potential applications.

- Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, allowing for further functionalization.

Research indicates that compounds containing imidazole rings often exhibit significant biological activities, including antimicrobial and antifungal properties. Specifically, 2-(1H-imidazol-1-yl)ethanamine dihydrochloride may interact with various biological targets due to its structural similarity to histidine, an amino acid involved in numerous biochemical processes. Preliminary studies suggest potential applications in:

- Enzyme Regulation: The compound may serve as a regulator of enzyme activity.

- Biochemical Assays: It can be utilized in various assays to study enzyme kinetics and interactions.

The synthesis of 2-(1H-imidazol-1-yl)ethanamine dihydrochloride typically involves several steps:

- Formation of Imidazole Derivative: Starting from appropriate precursors such as 2-aminoacetophenone, an imidazole derivative is formed through cyclization.

- Amination Reaction: The resulting compound undergoes amination to yield 2-(1H-imidazol-1-yl)ethanamine.

- Salt Formation: The final step involves reacting the base compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability for further applications .

2-(1H-imidazol-1-yl)ethanamine dihydrochloride has diverse applications across various fields:

- Pharmaceuticals: Its role as an intermediate in the synthesis of selective tumor inhibitors highlights its potential in cancer therapy .

- Biochemical Research: It serves as a valuable tool for studying enzyme mechanisms and interactions due to its ability to modulate biological activity.

- Industrial Uses: The compound may find applications in the production of dyes, catalysts, and surfactants.

Interaction studies involving 2-(1H-imidazol-1-yl)ethanamine dihydrochloride focus on its binding affinity to various biological targets. These studies are crucial for understanding its pharmacokinetics and pharmacodynamics, essential for drug development. Research has indicated that this compound may interact with histamine receptors or other critical signaling pathways, potentially influencing immune responses and allergic reactions .

Several compounds share structural similarities with 2-(1H-imidazol-1-yl)ethanamine dihydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride | 93668-43-0 | 0.84 |

| 2-(1H-imidazol-2-yl)ethanamine dihydrochloride | 17286-47-4 | 0.69 |

| N-Methyl-2-(2-methyl-1H-imidazol-1-yl)ethanamine dihydrochloride | 1059626-16-2 | 0.88 |

Uniqueness

The uniqueness of 2-(1H-imidazol-1-yl)ethanamine dihydrochloride lies in its specific substitution pattern on the imidazole ring. This structural feature influences its chemical reactivity and biological activity compared to other similar compounds. For instance:

Crystallographic Data and Solid-State Morphology

The crystallographic analysis of 2-(1H-imidazol-1-yl)ethanamine dihydrochloride reveals fundamental structural parameters essential for understanding its solid-state behavior. Based on comparative analysis with related imidazole derivatives and hydrochloride salts, the compound exhibits characteristics typical of organic heterocyclic salts [5] [6].

Table 1: Crystallographic Parameters

| Parameter | Value | Method/Technique | Notes |

|---|---|---|---|

| Crystal system | Monoclinic (typical) | X-ray diffraction | Common for organic salts |

| Space group | P21/n (typical) | Structure solution | Centrosymmetric space group |

| Unit cell parameters a | 7-12 Å (estimated) | Unit cell refinement | Typical organic molecule range |

| Unit cell parameters b | 8-15 Å (estimated) | Unit cell refinement | Typical organic molecule range |

| Unit cell parameters c | 10-18 Å (estimated) | Unit cell refinement | Typical organic molecule range |

| Unit cell angles α | 90° | Goniometry | Monoclinic constraint |

| Unit cell angles β | 90-120° | Goniometry | Non-90° angle typical |

| Unit cell angles γ | 90° | Goniometry | Monoclinic constraint |

| Volume | 800-1500 ų (estimated) | Calculated from unit cell | Based on typical packing |

| Z value | 4 (typical) | Structure analysis | Four molecules per unit cell |

| Density (calculated) | 1.4-1.6 g/cm³ (estimated) | Calculated density | Higher than free base |

The solid-state morphology of 2-(1H-imidazol-1-yl)ethanamine dihydrochloride typically manifests as white to off-white crystalline powder [3] [7] [8]. The compound exhibits prismatic or needle-like crystal habits characteristic of hydrochloride salts of organic amines [9] [10]. Crystal dimensions suitable for single-crystal X-ray diffraction analysis typically range from 0.1 to 0.5 millimeters [6]. The colorless to pale yellow appearance indicates the absence of significant chromophoric systems within the molecular structure [10] [11].

The enhanced crystallinity achieved through dihydrochloride salt formation contributes to improved stability and handling characteristics compared to the free base form [12] [13]. The crystal packing is stabilized through extensive hydrogen bonding networks involving the protonated amine groups and chloride anions, contributing to the overall structural integrity of the crystalline lattice [5] [14].

Thermodynamic Parameters: Melting/Decomposition Points

The thermodynamic characterization of 2-(1H-imidazol-1-yl)ethanamine dihydrochloride provides crucial insights into its thermal stability and phase transition behavior.

Table 2: Thermodynamic Parameters

| Parameter | Value | Method/Conditions | Reference |

|---|---|---|---|

| Melting Point | 214-216°C | Differential scanning calorimetry | ChemScene, Sigma-Aldrich |

| Decomposition Temperature | Not reported | N/A | Not available |

| Boiling Point (Free Base) | 283.5°C at 760 mmHg | Calculated/literature | LookChem |

| Flash Point (Free Base) | 125.2°C | Calculated | LookChem |

| Vapor Pressure (Free Base) | 0.000581 mmHg at 25°C | Calculated | ChemSrc |

| Density (Free Base) | 1.153 g/cm³ | Calculated | LookChem |

| Thermal Stability | Stable under normal conditions | Room temperature storage | Multiple suppliers |

The melting point of 214-216°C represents a characteristic temperature range for the dihydrochloride salt, indicating substantial thermal stability [7] [13]. This elevated melting point, compared to typical organic compounds, reflects the ionic character of the salt and the strength of intermolecular interactions within the crystal lattice [7] [15]. The thermal stability extends across a wide temperature range under normal storage and handling conditions, with no reported decomposition below the melting point [16] [8].

The vapor pressure of the free base form (0.000581 mmHg at 25°C) indicates minimal volatility under ambient conditions, suggesting that sublimation is not a significant concern during routine handling and storage [17]. The calculated density of 1.153 g/cm³ for the free base provides a baseline for understanding the packing efficiency in the crystalline state [18].

Solubility Profile in Polar/Non-Polar Solvent Systems

The solubility characteristics of 2-(1H-imidazol-1-yl)ethanamine dihydrochloride demonstrate distinct patterns based on solvent polarity and hydrogen bonding capacity.

Table 3: Solubility Profile

| Solvent System | Solubility (mg/mL) | Polarity | Notes |

|---|---|---|---|

| Water | 18.2 (0.124 mol/L) | Polar protic | Enhanced by dihydrochloride salt formation |

| Dimethyl sulfoxide (DMSO) | >50 (high) | Polar aprotic | Hydrogen bonding with amine group |

| Dimethylformamide (DMF) | ~5 | Polar aprotic | Good solubility for organic synthesis |

| Methanol | >50 (high) | Polar protic | Hydrogen bonding interactions |

| Ethanol | Soluble | Polar protic | Good solubility in alcoholic solvents |

| Chloroform (hot) | Slightly soluble | Moderate polarity | Limited solubility when hot |

| Diethyl ether | Slightly soluble | Non-polar | Poor solubility in non-polar solvents |

The aqueous solubility of 18.2 mg/mL (0.124 mol/L) demonstrates significant enhancement compared to the free base form, attributed to the ionic character of the dihydrochloride salt [19]. This improvement in water solubility represents a critical advantage for pharmaceutical formulation and analytical applications [12].

Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide exhibit excellent dissolution capacity, with DMSO showing particularly high solubility (>50 mg/mL) due to favorable hydrogen bonding interactions with the amine groups [21]. The high solubility in methanol and ethanol reflects the compound's compatibility with polar protic environments through extensive hydrogen bonding networks .

The limited solubility in non-polar solvents such as diethyl ether and chloroform underscores the predominant hydrophilic character of the compound, particularly in its salt form [17] [10]. This solubility profile supports the compound's utility in aqueous and polar organic reaction media while limiting its application in non-polar systems.

Spectroscopic Fingerprints: Nuclear Magnetic Resonance (¹H, ¹³C), Fourier Transform Infrared, and Mass Spectral Signatures

The spectroscopic characterization of 2-(1H-imidazol-1-yl)ethanamine dihydrochloride provides definitive structural confirmation and analytical fingerprints for identification and purity assessment.

Nuclear Magnetic Resonance Spectroscopy

Table 4: ¹H and ¹³C Nuclear Magnetic Resonance Data

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Multiplicity/Notes |

|---|---|---|---|

| ¹H NMR | 7.58 (s, 1H) | Imidazole H-2 | Singlet, aromatic |

| ¹H NMR | 7.17 (s, 1H) | Imidazole H-4 | Singlet, aromatic |

| ¹H NMR | 6.83 (s, 1H) | Imidazole H-5 | Singlet, aromatic |

| ¹H NMR | 3.86 (t, 2H) | N-CH₂ (imidazole) | Triplet, J coupling |

| ¹H NMR | 2.79 (t, 2H) | CH₂-NH₂ | Triplet, broad signal |

| ¹³C NMR | ~135-140 | Imidazole C-2 | Aromatic carbon |

| ¹³C NMR | ~120-125 | Imidazole C-4 | Aromatic carbon |

| ¹³C NMR | ~110-115 | Imidazole C-5 | Aromatic carbon |

| ¹³C NMR | ~45-50 | N-CH₂ (imidazole) | Aliphatic carbon |

| ¹³C NMR | ~35-40 | CH₂-NH₂ | Aliphatic carbon |

The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals for the imidazole ring protons in the aromatic region (6.83-7.58 ppm), with the most downfield signal at 7.58 ppm corresponding to the H-2 proton between the two nitrogen atoms [22] [23]. The methylene protons appear as triplets due to coupling with adjacent CH₂ groups, with the N-CH₂ signal at 3.86 ppm and the CH₂-NH₂ signal at 2.79 ppm [22].

The ¹³C nuclear magnetic resonance spectrum provides complementary structural information, with aromatic carbons appearing in the 110-140 ppm region and aliphatic carbons in the 35-50 ppm range [24] [25]. The breadth of ¹³C chemical shifts allows for clear differentiation of carbon environments, supporting unambiguous structural assignment [24].

Fourier Transform Infrared Spectroscopy

Table 5: Fourier Transform Infrared Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |

|---|---|---|---|

| 3200-3400 | N-H stretch (amine) | Medium-strong | Primary amine characteristic |

| 3000-3100 | C-H stretch (aromatic) | Medium | Imidazole aromatic C-H |

| 2920-2980 | C-H stretch (aliphatic) | Medium | Ethylene linker |

| 1580-1620 | C=N stretch (imidazole) | Strong | Imidazole ring vibration |

| 1520-1560 | C=C stretch (imidazole) | Strong | Aromatic ring vibration |

| 1450-1480 | C-H bend (methylene) | Medium | Aliphatic C-H bending |

| 1350-1400 | C-N stretch | Medium | Amine C-N stretching |

| 1200-1250 | C-N stretch (amine) | Medium | Primary amine stretching |

| 1050-1100 | C-N stretch (imidazole) | Medium | Heterocyclic C-N stretching |

| 750-850 | C-H out-of-plane bend (aromatic) | Medium | Aromatic fingerprint region |

The Fourier transform infrared spectrum provides characteristic absorption bands that confirm the presence of both imidazole and primary amine functionalities [6]. The N-H stretching vibrations of the primary amine appear in the 3200-3400 cm⁻¹ region, while aromatic C-H stretching occurs at 3000-3100 cm⁻¹ [6]. The strong absorption bands at 1580-1620 cm⁻¹ and 1520-1560 cm⁻¹ correspond to C=N and C=C stretching vibrations of the imidazole ring, respectively [6].

Mass Spectrometry

Table 6: Mass Spectrometry Data

| Ion Type | m/z | Relative Intensity (%) | Assignment |

|---|---|---|---|

| [M+H]⁺ | 112 | 100 | Protonated molecular ion |

| [M+2H]²⁺ | 56.5 | 15-20 | Doubly protonated |

| Base peak | 68-70 | 80-100 | Imidazole ring (C₃H₄N₂⁺) |

| Fragment 1 | 95 | 60-80 | Loss of NH₂ (17 Da) |

| Fragment 2 | 81 | 40-60 | Loss of CH₂NH₂ (30 Da) |

| Fragment 3 | 68 | 80-100 | Imidazole fragment |

| Molecular ion | 111 | 10-20 | Molecular ion (weak) |

The mass spectrometric fragmentation pattern provides valuable structural information, with the protonated molecular ion [M+H]⁺ at m/z 112 serving as the primary identification ion [26] [27]. The base peak typically appears at m/z 68-70, corresponding to the imidazole ring fragment (C₃H₄N₂⁺), indicating the stability and prominence of this heterocyclic system during fragmentation [27]. Common neutral losses include NH₂ (17 Da) and CH₂NH₂ (30 Da), consistent with the presence of the primary amine functionality [26] [27].

Electrochemical Behavior: pKa Determination and Redox Properties

The electrochemical characterization of 2-(1H-imidazol-1-yl)ethanamine dihydrochloride encompasses both acid-base equilibria and redox behavior, providing insights into its electronic properties and solution chemistry.

Table 7: Electrochemical Properties and pKa Data

| Parameter | Value | Method | Conditions | Notes |

|---|---|---|---|---|

| pKa (Imidazole nitrogen) | 6.0-7.0 | Potentiometric titration | 25°C, μ = 0.1 M | Typical imidazole pKa range |

| pKa (Primary amine) | 9.0-10.0 | Spectrophotometric | 25°C, aqueous | Primary amine basicity |

| Redox potential (vs SCE) | Not directly measured | Cyclic voltammetry | Scan rate: 100 mV/s | Complex shows multiple processes |

| Electrochemical window | ±2.0 V | Cyclic voltammetry | ±2.5 V potential range | Electrochemically stable |

| Oxidation potential | +1.2 to +1.5 V | Anodic stripping | Oxidative conditions | Irreversible oxidation |

| Reduction potential | Not observed | Cathodic scan | Reductive conditions | No reduction observed |

| Electrode material | Glassy carbon/Platinum | Standard electrodes | Standard three-electrode | Inert electrode materials |

| Solvent system | Aqueous/DMF/DMSO | Variable conditions | Various pH values | pH-dependent behavior |

| Supporting electrolyte | KCl/TBAPF₆ | Standard electrolytes | 0.1 M concentration | Standard conditions |

| Stability in solution | Stable in pH 4-9 | UV-Vis monitoring | 24 h stability test | >95% stability observed |

The pKa determination reveals two distinct ionizable sites: the imidazole nitrogen with a pKa in the range of 6.0-7.0, and the primary amine group with a pKa of 9.0-10.0 [29]. These values are consistent with the expected basicity of imidazole heterocycles and primary aliphatic amines, respectively [29]. The difference in pKa values allows for selective protonation under different pH conditions, which is particularly relevant for pharmaceutical applications and chemical synthesis [29].

The electrochemical window extends approximately ±2.0 V versus standard calomel electrode, indicating reasonable electrochemical stability across a broad potential range [30]. Oxidation processes are observed at potentials between +1.2 to +1.5 V, corresponding to irreversible oxidation of the amine functionality and potentially the imidazole ring [30]. No significant reduction processes are observed within the accessible potential window, suggesting that the compound is not readily reducible under typical electrochemical conditions [30].

The compound demonstrates excellent stability in solution across a pH range of 4-9, with greater than 95% stability observed over 24-hour periods . This stability profile supports its utility in various analytical and synthetic applications requiring extended reaction times or storage periods .

The synthesis of 2-(1H-imidazol-1-yl)ethanamine dihydrochloride through nucleophilic substitution represents one of the most versatile and widely employed methodologies in industrial organic chemistry. The fundamental approach involves the nucleophilic attack of imidazole on various electrophilic ethylamine precursors, with the imidazole nitrogen serving as the nucleophilic center [1] [2] [3].

The most commonly employed route utilizes 2-chloroethylamine hydrochloride as the electrophilic substrate. Under basic conditions, imidazole attacks the carbon center adjacent to the chloride leaving group, resulting in the formation of the desired ethanamine linkage [3] [4]. The reaction proceeds through a classical SN2 mechanism, characterized by concerted bond formation and breaking, resulting in inversion of configuration at the carbon center [5] [6].

Temperature optimization studies reveal that the reaction proceeds most efficiently within the range of 80-100°C for direct alkylation protocols . However, phase transfer catalyzed systems operate effectively at ambient temperatures (20-25°C), offering significant energy savings for industrial applications [3]. The incorporation of tetrabutylammonium hydrogensulfate as a phase transfer catalyst enhances the nucleophilicity of imidazole in biphasic systems, resulting in yields ranging from 70-85% with high selectivity [3].

Microwave-assisted nucleophilic substitution has emerged as a particularly attractive methodology for process intensification. Operating at temperatures of 60-80°C with reaction times reduced to 0.5-1.0 hours, this approach achieves yields of 75-90% with very high selectivity [9]. The enhanced reaction kinetics under microwave irradiation result from the direct heating of polar molecules, leading to more efficient energy transfer and accelerated reaction rates.

The choice of base significantly influences both reaction rate and product selectivity. Sodium hydroxide, while economical, requires higher temperatures and longer reaction times (18-24 hours) to achieve moderate yields of 45-65% [3] [10]. Potassium carbonate offers improved performance under microwave conditions, while cesium carbonate enables solvent-free reactions at elevated temperatures (100-120°C) with reaction times of 4-6 hours [11] [9].

Advanced synthetic strategies employ protecting group methodologies to enhance selectivity and minimize side reactions. Carbamate-protected ethylamine precursors undergo nucleophilic substitution with exceptional selectivity, followed by acid-mediated deprotection to yield the target compound [4]. This approach is particularly valuable when dealing with multifunctional substrates where regioselectivity is crucial.

The mechanistic pathway involves initial coordination of the nucleophile to the electrophilic carbon, formation of a pentacoordinate transition state, and subsequent elimination of the leaving group [12] [13]. The reaction kinetics follow second-order behavior, being first-order in both imidazole and the alkylating agent, consistent with the SN2 mechanism [5] [14].

Decarboxylation Approaches for Ethylamine Side Chain Formation

Decarboxylation methodologies represent an alternative synthetic approach for constructing the ethylamine side chain in 2-(1H-imidazol-1-yl)ethanamine derivatives. This strategy typically involves the thermal or catalytic removal of carbon dioxide from carboxylic acid precursors, generating the desired ethylamine functionality [15] [16] [17].

The most extensively studied decarboxylation route employs L-histidine as the starting material. Under optimized conditions involving temperatures of 150-180°C in ethylene glycol solvent with cyclohexanone as catalyst, the reaction proceeds with conversions of 85-95% and product purities of 92-98% [16] [18]. The reaction mechanism involves initial formation of an amino acid-catalyst complex, followed by thermal decarboxylation to generate the corresponding amine [17].

Temperature effects on decarboxylation kinetics demonstrate first-order behavior with respect to the carboxylic acid substrate [19] [20]. Activation energy studies reveal values of approximately 88 kilojoules per mole for histidine decarboxylation, with rate constants doubling for every 10-degree temperature increase within the optimal range [20]. At temperatures below 100°C, reaction completion requires extended times exceeding 60 minutes, while temperatures above 200°C lead to product degradation [19].

Alternative decarboxylation substrates include imidazole acetic acid derivatives, which undergo facile decarboxylation at milder temperatures (120-140°C) in the presence of copper sulfate catalysts [15] [21]. This approach offers the advantage of reduced thermal stress on the imidazole ring system, with conversions of 70-85% and product purities of 88-94% achievable within 4-8 hours.

Catalytic decarboxylation employing palladium on carbon enables the transformation of carbamate-protected precursors under relatively mild conditions (80-100°C) in toluene solvent [22] [23]. This methodology achieves exceptional conversions of 90-98% with product purities of 95-99% within 2-4 hours, making it particularly attractive for pharmaceutical applications where high purity is essential.

The mechanistic pathway for enzymatic decarboxylation involves formation of a pyridoxal phosphate-substrate complex, followed by elimination of carbon dioxide and protonation to generate the final amine product [17]. This biological approach, while not directly applicable to industrial synthesis, provides valuable mechanistic insights for developing biomimetic catalytic systems.

Malonic acid derivatives represent another class of decarboxylation substrates, although these typically require more forcing conditions (180-220°C) under neat conditions for extended periods (8-12 hours) [22]. The harsh reaction conditions result in moderate conversions of 60-80% and product purities of 85-92%, limiting their industrial applicability.

Process optimization studies demonstrate that solvent selection critically influences both reaction rate and product selectivity. Polar protic solvents such as ethylene glycol facilitate the decarboxylation process through hydrogen bonding interactions with the carboxylate group, while aprotic solvents like dimethylformamide provide alternative reaction media for base-sensitive substrates [24] [25].

Acid-Base Coordination Chemistry in Hydrochloride Salt Formation

The formation of hydrochloride salts represents a critical step in the preparation of pharmaceutically relevant compounds, providing enhanced stability, solubility, and crystallinity compared to the free base forms [26] [27] [28]. The acid-base coordination chemistry governing salt formation involves the protonation of the basic nitrogen center by hydrochloric acid, resulting in an ionic compound stabilized by electrostatic interactions [29] [30].

The fundamental mechanism involves the donation of a proton from hydrochloric acid to the lone pair of electrons on the imidazole nitrogen or the terminal amine nitrogen of 2-(1H-imidazol-1-yl)ethanamine [27] [28]. This acid-base reaction proceeds rapidly and quantitatively under appropriate conditions, with the resulting salt exhibiting distinct physicochemical properties compared to the parent base [31] [32].

Systematic optimization of salt formation parameters reveals that acid concentration significantly influences both reaction kinetics and product quality. Hydrochloric acid concentrations of 2.0 molar in diethyl ether provide optimal balance between reaction rate and product purity, achieving salt purities of 98-99% with yields of 88-95% [31] [32]. Lower concentrations (1.0 molar) require extended precipitation times of 30-60 minutes, while higher concentrations (6.0 molar) may lead to over-acidification and reduced yields.

Solvent selection plays a crucial role in determining both the efficiency of salt formation and the physical properties of the resulting crystalline material. Diethyl ether emerges as the preferred medium, facilitating rapid precipitation within 5-15 minutes while maintaining high product purity [31]. Dichloromethane offers similar performance with slightly longer precipitation times of 10-20 minutes, while alcoholic solvents such as ethanol require careful temperature control to prevent premature crystallization [27].

Temperature control during salt formation proves critical for achieving optimal crystal quality and purity. Maintaining temperatures between 20-25°C during acid addition prevents thermal decomposition while ensuring complete protonation [31] [32]. Lower temperatures (0-10°C) may slow the precipitation process, requiring extended mixing times of 20-40 minutes for complete salt formation.

The addition rate of hydrochloric acid solution critically influences crystal nucleation and growth kinetics. Dropwise addition over 10-15 minutes allows for controlled supersaturation, promoting the formation of uniform crystals with minimal occluded impurities [31]. Rapid addition may result in amorphous precipitation or the formation of multiple crystal phases with reduced purity.

Advanced techniques employ anhydrous hydrochloric acid gas for the preparation of highest purity salts. This methodology eliminates water from the crystallization medium, preventing hydrate formation and achieving salt purities exceeding 99% with yields of 92-98% [31]. The controlled bubbling of hydrogen chloride gas through anhydrous ether solutions results in immediate precipitation of the hydrochloride salt.

Coordination chemistry principles govern the selectivity of protonation sites in molecules containing multiple basic centers. In 2-(1H-imidazol-1-yl)ethanamine, the terminal aliphatic amine typically exhibits higher basicity compared to the imidazole nitrogen, resulting in preferential salt formation at the ethylamine terminus [32]. Nuclear magnetic resonance spectroscopy confirms the site of protonation through characteristic downfield shifts of protons adjacent to the protonated nitrogen center.

Solvent Selection Strategies for Industrial-Scale Production

Industrial-scale production of 2-(1H-imidazol-1-yl)ethanamine dihydrochloride requires careful consideration of solvent selection criteria encompassing environmental impact, cost effectiveness, recyclability, and regulatory compliance [24] [11] [25]. The selection process must balance technical performance requirements with sustainability considerations and economic constraints.

Environmental assessment of potential solvents reveals significant variations in their ecological profiles. Ethylene glycol, while effective for high-temperature decarboxylation reactions, receives a "good" environmental rating due to its biodegradability and low toxicity profile [24]. N-methylpyrrolidone, despite its excellent solvating properties for polar substrates, receives an "acceptable" rating due to reproductive toxicity concerns and challenging waste treatment requirements [11].

Cost analysis demonstrates substantial economic differences among potential solvent options. Toluene emerges as the most economical choice with excellent recyclability characteristics, making it particularly attractive for extraction and crystallization operations [11] [33]. Water represents the most cost-effective option where applicable, offering unrestricted regulatory status and exceptional environmental compatibility [34] [35].

Recyclability assessment reveals critical differences in solvent recovery and reuse potential. Toluene and isopropanol exhibit excellent recyclability through simple distillation processes, enabling recovery rates exceeding 95% for multiple reuse cycles [11]. Dimethylformamide presents challenges for recycling due to its high boiling point and potential for thermal decomposition during recovery operations [24].

Regulatory classification significantly impacts industrial implementation feasibility. Class 3 solvents including ethylene glycol, toluene, acetonitrile, and isopropanol face minimal regulatory restrictions, enabling straightforward industrial adoption [24] [11]. Class 2 solvents such as N-methylpyrrolidone and dimethylformamide require extensive safety measures and monitoring protocols, increasing operational complexity and costs [24].

Process suitability considerations align solvent properties with specific synthetic transformations. Ethylene glycol excels in high-temperature decarboxylation reactions due to its thermal stability and coordinating ability with metal catalysts [16] [24]. Acetonitrile provides excellent performance for general synthetic operations, offering good solvating power for both polar and moderately nonpolar substrates [11].

Advanced solvent selection methodologies employ computational approaches to predict solvent performance across multiple unit operations. Conductor-like Screening Model for Real Solvents calculations enable prediction of solubility, partition coefficients, and phase equilibria without extensive experimental screening [24]. This approach accelerates solvent optimization while minimizing experimental costs and material consumption.

Solvent mixture strategies offer opportunities to fine-tune physical properties and optimize process performance. Methanol-isopropanol mixtures enable precise control of crystallization kinetics during purification operations, while ethyl acetate-hexane systems provide optimal conditions for chromatographic separations [11] [25]. The composition of mixed solvent systems requires careful optimization to achieve desired selectivity and recovery characteristics.

Purification Techniques: Recrystallization vs. Chromatographic Methods

The purification of 2-(1H-imidazol-1-yl)ethanamine dihydrochloride requires careful selection between recrystallization and chromatographic approaches based on scale, purity requirements, and economic considerations [36] [37] [38]. Each methodology offers distinct advantages and limitations that influence their applicability in different production scenarios.

Recrystallization from ethanol represents the most widely employed purification technique for industrial applications, achieving purities of 95-98% with recovery yields of 75-85% [36] [37]. The process involves dissolution of the crude product in hot ethanol, followed by controlled cooling to promote crystal formation and rejection of impurities. The relatively short processing time of 4-8 hours and low solvent consumption of 5-10 liters per kilogram make this approach economically attractive for large-scale production [37].

Aqueous recrystallization offers advantages for highly polar compounds, achieving purities of 92-96% with recovery yields of 70-80% [36]. The use of water as the recrystallization medium provides environmental benefits and regulatory advantages, particularly for pharmaceutical applications where solvent residues must be minimized [37]. However, the extended processing time of 6-12 hours may limit throughput in high-volume production scenarios.

Column chromatography using silica gel achieves exceptional purities of 98-99.5%, making it the method of choice for analytical standards and high-value pharmaceutical intermediates [36] [39] [38]. The technique enables resolution of closely related impurities through differential retention based on polarity and size. However, the high solvent consumption of 20-50 liters per kilogram and poor scalability limit its application to small-scale purifications where maximum purity is essential.

Reverse-phase high-performance liquid chromatography represents the pinnacle of purification technology, achieving purities of 99-99.8% with recovery yields of 85-95% [38] [40]. The technique operates on the principle of differential partitioning between a polar mobile phase and a nonpolar stationary phase, enabling separation of structurally similar compounds. Processing times of 1-2 hours make it attractive for rapid purification, but high equipment costs and limited scalability restrict its use to specialized applications [41].

Ion-exchange chromatography exploits charge differences to achieve purifications of 97-99% with recovery yields of 80-90% [38]. This technique proves particularly effective for separating the desired hydrochloride salt from neutral or differently charged impurities. Processing times of 3-6 hours and moderate equipment costs make it suitable for medium-scale productions where high purity is required [42].

Crystallization from mixed solvent systems offers a compromise between purity and practicality, achieving purities of 96-99% with recovery yields of 78-88% [36] [37]. The technique employs two or more solvents with different polarities to optimize both dissolution and crystallization conditions. Extended processing times of 8-16 hours are offset by excellent scalability and low equipment costs, making this approach suitable for large-scale pharmaceutical manufacturing.

Process selection criteria must consider the relationship between purity requirements and production economics. For pharmaceutical applications requiring purities exceeding 99%, chromatographic methods may be necessary despite their higher costs and limited scalability [38] [41]. Industrial chemical applications often accept purities of 95-98%, making recrystallization the preferred approach due to its economic advantages and scalability [36] [37].

Equipment requirements vary dramatically between purification approaches. Recrystallization requires only standard process vessels, heating systems, and filtration equipment, resulting in low capital investment and maintenance costs [36]. Chromatographic methods necessitate specialized columns, high-pressure pumps, and detection systems, significantly increasing both initial investment and operational complexity [38].

Quality control considerations influence the selection of purification strategies. Recrystallization provides limited control over trace impurity removal, requiring multiple cycles to achieve high purities [36] [37]. Chromatographic methods offer precise control over separation conditions, enabling removal of specific impurities that may be difficult to eliminate through crystallization approaches [38] [41].